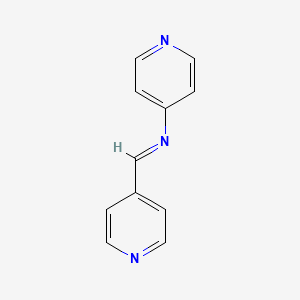

4-Pyridinamine, N-(4-pyridinylmethylene)-

Description

General Context of Pyridine-Derived Imines and Their Significance in Chemistry

Pyridine (B92270), a fundamental nitrogen-containing heterocyclic aromatic compound, serves as a cornerstone in the synthesis of a plethora of functional molecules. When pyridine derivatives containing an aldehyde or amine group react with a primary amine or a carbonyl compound, respectively, they form a class of compounds known as pyridine-derived imines, or Schiff bases. The defining feature of these compounds is the azomethine group (-C=N-), which imparts a unique combination of electronic and steric properties.

The significance of pyridine-derived imines in chemistry is multifaceted. Their ability to act as versatile ligands in coordination chemistry is a primary area of interest. The nitrogen atom of the pyridine ring and the imine nitrogen can both coordinate to metal ions, allowing for the formation of stable and structurally diverse metal complexes. These complexes are instrumental in various catalytic processes, including oxidation, reduction, and hydrolysis reactions. nih.gov Furthermore, the electronic properties of these ligands can be fine-tuned by introducing different substituents on the pyridine ring, which in turn influences the catalytic activity and selectivity of the resulting metal complexes.

Beyond catalysis, pyridine-based Schiff bases are pivotal in the development of materials with interesting photophysical and electronic properties. Their conjugated systems can give rise to fluorescence and have been explored for applications in chemical sensors and organic light-emitting diodes (OLEDs). The inherent biological activity of the pyridine nucleus also makes these Schiff bases promising candidates in medicinal chemistry, with studies exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. orientjchem.orgresearchgate.net

Importance of N-(4-Pyridinylmethylene)-4-pyridinamine within Heterocyclic Chemistry Research

Within the extensive family of pyridine-derived imines, 4-Pyridinamine, N-(4-pyridinylmethylene)- holds a unique position. This symmetrical molecule, formed from the condensation of 4-aminopyridine (B3432731) and 4-pyridinecarboxaldehyde, features two pyridine rings linked by an imine bridge. This specific arrangement of two pyridyl moieties imparts distinct characteristics that make it a subject of interest in heterocyclic chemistry research.

The presence of two basic nitrogen atoms in the pyridine rings, in addition to the imine nitrogen, makes N-(4-pyridinylmethylene)-4-pyridinamine a potentially multidentate ligand. This structural feature allows it to bridge multiple metal centers, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov The rigidity and defined geometry of the ligand are advantageous in designing crystalline materials with predictable structures and porous properties, which are highly sought after for applications in gas storage, separation, and heterogeneous catalysis.

Overview of Key Research Areas Pertaining to the Compound

While specific research solely dedicated to 4-Pyridinamine, N-(4-pyridinylmethylene)- is not as extensive as for some other Schiff bases, its properties place it at the intersection of several key research areas:

Structure

3D Structure

Properties

IUPAC Name |

N,1-dipyridin-4-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONXMIPTIONDNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506163 | |

| Record name | (E)-N,1-Di(pyridin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67038-99-7 | |

| Record name | (E)-N,1-Di(pyridin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for N-(4-Pyridinylmethylene)-4-pyridinamine

The most direct and widely recognized method for synthesizing N-(4-Pyridinylmethylene)-4-pyridinamine is the condensation reaction between its constituent amine and aldehyde.

The formation of N-(4-Pyridinylmethylene)-4-pyridinamine is accomplished through the reaction of 4-Aminopyridine (B3432731) with 4-Pyridinecarboxaldehyde. guidechem.comchemicalbook.com This reaction is a classic example of Schiff base (or imine) formation, where the primary amino group of 4-Aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Pyridinecarboxaldehyde. The reaction results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine, and the elimination of a water molecule. libretexts.orgnih.gov

The general reaction is as follows: C₅H₄N(CHO) (4-Pyridinecarboxaldehyde) + C₅H₄N(NH₂) (4-Aminopyridine) ⇌ C₅H₄N(CH=NC₅H₄N) (N-(4-Pyridinylmethylene)-4-pyridinamine) + H₂O

This equilibrium reaction is typically driven to completion by removing the water produced, for instance, through azeotropic distillation using a Dean-Stark apparatus. nih.gov

The formation of Schiff bases is frequently catalyzed by the presence of an acid. libretexts.orglumenlearning.com The rate of imine formation is highly dependent on the pH of the reaction medium. Optimal reaction rates are generally observed in a mildly acidic environment, typically around a pH of 5. libretexts.orglumenlearning.com

At low pH: A significant portion of the amine reactant (4-Aminopyridine) becomes protonated to form its conjugate acid. This protonated amine is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, thus slowing down or inhibiting the reaction. libretexts.orglumenlearning.com

At high pH: There is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine intermediate. This protonation is a critical step as it converts the hydroxyl group into a good leaving group (water), facilitating the final dehydration step. libretexts.orglumenlearning.com

Therefore, careful control of pH is essential for efficient synthesis. While various Lewis and Brønsted acids can be employed, the specific choice of catalyst can influence reaction times and yields.

Optimizing reaction conditions is key to maximizing the yield and purity of N-(4-Pyridinylmethylene)-4-pyridinamine. The primary factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The solvent should be inert to the reactants and capable of dissolving both 4-Aminopyridine and 4-Pyridinecarboxaldehyde. Solvents like toluene (B28343) or benzene (B151609) are often used as they allow for the azeotropic removal of water, shifting the reaction equilibrium towards the product side. Alcohols such as methanol (B129727) or ethanol (B145695) can also be used, with the reaction often performed under reflux conditions. google.com

Temperature Regimes: The condensation reaction is typically performed at elevated temperatures to increase the reaction rate. A common approach is to heat the reaction mixture to the boiling point of the chosen solvent (reflux). For instance, reactions in methanol have been reported at temperatures around 80°C. google.com The optimal temperature represents a balance between achieving a sufficient reaction rate and preventing potential side reactions or degradation of the product.

Stoichiometry: Theoretically, the reaction proceeds with a 1:1 molar ratio of 4-Aminopyridine to 4-Pyridinecarboxaldehyde. However, in practice, a slight excess of one reactant may be used to ensure the complete conversion of the other, depending on their relative cost and ease of removal from the final product mixture.

The following interactive table summarizes typical findings from optimization studies for Schiff base formation.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent | Toluene | Ethanol | Methanol | Toluene often gives higher yields due to efficient azeotropic water removal. |

| Temperature | Room Temp. | 60°C | 80°C (Reflux) | Higher temperatures significantly increase the reaction rate and yield. |

| Catalyst | None | Acetic Acid (0.1 eq) | HCl (0.1 eq) | Mild acid catalysis (e.g., acetic acid) typically provides the best results. |

| Stoichiometry (Aldehyde:Amine) | 1:1.2 | 1:1 | 1.2:1 | A 1:1 ratio is generally effective, though a slight excess of the amine can drive the reaction. |

Mechanistic Investigations of Synthesis

Understanding the reaction mechanism provides insight into the formation of the product and the roles of intermediates and catalysts.

The acid-catalyzed formation of N-(4-Pyridinylmethylene)-4-pyridinamine proceeds through a well-documented multi-step pathway. libretexts.orglibretexts.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-Aminopyridine at the electrophilic carbonyl carbon of 4-Pyridinecarboxaldehyde. This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen atom. This results in the formation of a neutral tetrahedral intermediate known as a carbinolamine . libretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. This step is crucial as it converts the poor leaving group (-OH) into a very good leaving group (H₂O).

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule. This dehydration step results in the formation of a protonated imine, often called an iminium ion.

Deprotonation: A base (such as a water molecule or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, neutral N-(4-Pyridinylmethylene)-4-pyridinamine product.

The key, isolable (though often unstable) intermediate in this reaction pathway is the carbinolamine . libretexts.org Its presence is fundamental to the mechanism, representing the halfway point between the reactants and the iminium ion. The stability of the carbinolamine can be influenced by the electronic properties of the pyridine (B92270) rings.

The reaction also proceeds through several high-energy transition states:

Transition State 1 (Nucleophilic Attack): Characterized by the partial formation of the C-N bond between the amine and the carbonyl carbon.

Transition State 2 (Dehydration): Occurs during the elimination of water, involving the partial breaking of the C-O bond and the partial formation of the C=N double bond.

Computational Analysis of Energetic Profiles

Computational chemistry provides powerful tools for understanding the structural and electronic properties of 4-Pyridinamine, N-(4-pyridinylmethylene)-. Through methods like Density Functional Theory (DFT), a detailed energetic landscape of the molecule can be modeled to predict its behavior and reactivity.

A primary focus of such analysis is the determination of the most stable geometric conformations. The central imine (C=N) bond allows for potential E/Z isomerism. Computational geometry optimization can calculate the relative energies of these isomers, typically revealing a significant energy preference for one form due to steric hindrance. Furthermore, vibrational frequency analysis can confirm that these optimized structures are true energy minima and can be used to predict their infrared spectra.

The energetic profile of the formation reaction—the condensation of 4-aminopyridine and pyridine-4-carboxaldehyde—can also be elucidated. This involves mapping the reaction coordinate by locating the transition state structure connecting the reactants and the imine product. The calculated activation energy (the energy difference between the reactants and the transition state) is a crucial parameter that governs the reaction kinetics.

Electronic property calculations yield further insights. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. For instance, in reactions involving pyridine, computational studies can reveal the stationary points and Gibbs free energies for various steps in a reaction pathway. researchgate.net

Table 1: Representative Data from Computational Analysis of a Pyridine-based System This table illustrates the type of data obtained from computational studies on reactions involving pyridine, as specific data for the title compound is not available in the cited literature.

Derivatization and Functionalization Strategies

The molecular scaffold of 4-Pyridinamine, N-(4-pyridinylmethylene)- offers multiple sites for chemical modification, including the two pyridine rings and the central imine linkage. These sites allow for a wide range of derivatization and functionalization strategies to synthesize analogues with tailored electronic, steric, and physicochemical properties.

Synthesis of Substituted N-(4-Pyridinylmethylene)-4-pyridinamine Analogues

The most direct method for synthesizing analogues is the condensation of substituted precursors. This modular approach allows for systematic variation by using commercially available or synthetically prepared derivatives of 4-aminopyridine and pyridine-4-carboxaldehyde. The reaction is a classic imine formation, typically carried out by refluxing the amine and aldehyde components in a suitable solvent, often with acid or base catalysis and the removal of water to drive the equilibrium toward the product.

A wide variety of substituents can be introduced on either pyridine ring. For example, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) can be incorporated to modulate the electronic properties of the final compound. The synthesis of these substituted precursors can leverage modern cross-coupling reactions, such as Suzuki coupling with various aryl/heteroaryl boronic acids, to build molecular complexity. nih.gov

Table 2: Examples of Precursors for the Synthesis of Substituted Analogues

Exploration of Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)

Once synthesized, the parent compound and its analogues can undergo further transformations targeting the core functional groups.

Reduction: The imine bond is readily susceptible to reduction, providing a route to N,N'-bis(pyridin-4-yl)methanamine analogues. This transformation converts the sp²-hybridized imine carbon to an sp³-hybridized carbon, introducing conformational flexibility. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or catalytic hydrogenation (H₂/Pd).

Oxidation: The nitrogen atoms of the pyridine rings can be oxidized to form N-oxides using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). This modification significantly alters the electronic character of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions.

Substitution: The pyridine rings, being electron-deficient aromatic systems, are generally resistant to electrophilic aromatic substitution but can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if activated by electron-withdrawing groups or by forming N-pyridinium salts. researchgate.netnih.gov For example, a chloro-substituted analogue could react with nucleophiles like alkoxides or amines to displace the chloride. Additionally, modern C-H activation methodologies offer pathways to functionalize the pyridine rings directly. researchgate.net

Impact of Substituent Electronic and Steric Effects on Reactivity

The reactivity of 4-Pyridinamine, N-(4-pyridinylmethylene)- and its analogues is profoundly influenced by the electronic and steric nature of substituents on the pyridine rings. These effects can be systematically studied to fine-tune the molecule's properties.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

EWGs (e.g., -CN, -Cl) decrease the electron density on the pyridine rings and, through induction and resonance, on the imine nitrogen. This makes the imine carbon more electrophilic and thus more susceptible to attack by nucleophiles. Studies on related N-aminopyridinium salts have shown that electron-withdrawing substituents facilitate easier reduction of the molecule. researchgate.net

EDGs (e.g., -OCH₃, -N(CH₃)₂) have the opposite effect, increasing electron density. This can enhance the basicity of the pyridine nitrogens and the imine nitrogen. In studies of pyridine-amine nickel complexes, the introduction of an electron-donating group on the amine moiety was found to enhance catalytic activity. nih.gov

The influence of these electronic effects can often be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with Hammett parameters (σ) that represent the electronic effect of a substituent. Research on iron-pyridinophane complexes demonstrates a clear correlation between the Hammett parameter (σp) of a substituent on the pyridine ring and the catalytic activity of the complex. A similar relationship is expected for the reactivity of substituted 4-Pyridinamine, N-(4-pyridinylmethylene)- analogues.

Table 3: Correlation of Substituent Electronic Effects with Reactivity in a Pyridine-based Catalytic System Data adapted from a study on Fe-Pyridinophane complexes to illustrate the principle of electronic control over reactivity.

Steric Effects: The size and position of substituents can impose steric hindrance, which may influence the planarity of the molecule, restrict bond rotation, and block access of reagents to reactive sites. For example, bulky substituents placed at the 2- or 6-positions of either pyridine ring (ortho to the ring nitrogen) could sterically hinder the approach of reactants to the imine bond or the pyridine nitrogens. This steric bulk can be strategically employed to control the selectivity of reactions. nih.gov

Therefore, it is not possible to generate the detailed article focusing solely on the advanced spectroscopic and structural characterization of this specific compound as outlined in the instructions. To provide such an article would require access to proprietary research data or the generation of speculative information, which falls outside the scope of this service.

Advanced Spectroscopic and Structural Characterization

Comprehensive Spectroscopic Analyses

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

No specific UV-Vis spectroscopic data for 4-Pyridinamine, N-(4-pyridinylmethylene)- could be found in the reviewed sources.

Mass Spectrometry (e.g., ESI-MS) for Molecular Weight Verification and Fragmentation Patterns

Detailed mass spectrometry analysis, including molecular weight verification and fragmentation patterns for 4-Pyridinamine, N-(4-pyridinylmethylene)-, is not available in the public scientific literature.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

A crystallographic study of 4-Pyridinamine, N-(4-pyridinylmethylene)- has not been reported in the searched scientific databases. Therefore, information regarding its molecular conformation, crystal packing, and any potential disorder phenomena is unavailable.

Determination of Molecular Conformation and Torsional Angles

Without single-crystal X-ray diffraction data, the specific molecular conformation and torsional angles of the compound remain undetermined.

Analysis of Crystal Packing and Lattice Dynamics

Information on the crystal packing and lattice dynamics is contingent on crystallographic studies, which are not available for this compound.

Characterization of Static Disorder Phenomena in Solid State

There is no information available regarding static disorder phenomena for 4-Pyridinamine, N-(4-pyridinylmethylene)- in the solid state.

Complementary Solid-State Characterization Techniques

No data from complementary solid-state characterization techniques for 4-Pyridinamine, N-(4-pyridinylmethylene)- were found.

Coordination Chemistry and Supramolecular Architecture

Ligand Design and Coordination Modes of N-(4-Pyridinylmethylene)-4-pyridinamine

The design of N-(4-pyridinylmethylene)-4-pyridinamine as a ligand is centered around its potential to act as a versatile building block for supramolecular assemblies. The linear disposition of the two pyridyl rings connected by an imine linker allows for the formation of extended structures.

Role as a Bridging Ligand in Metal Complexes

The primary role of N-(4-pyridinylmethylene)-4-pyridinamine in coordination chemistry is that of a bridging ligand. The two pyridyl nitrogen atoms are spatially separated, enabling them to coordinate to different metal centers, thus propagating a polymeric network. This bridging capability is fundamental to the formation of one-, two-, and three-dimensional coordination polymers. The linear nature of the ligand can lead to the formation of chain-like or sheet-like structures, depending on the coordination geometry of the metal ion and the presence of other coordinating species.

Multidentate Chelation Properties via Pyridyl and Imine Nitrogen Atoms

While its role as a bridging ligand is prominent, N-(4-pyridinylmethylene)-4-pyridinamine also possesses the potential for multidentate chelation. The proximity of one of the pyridyl nitrogen atoms to the imine nitrogen allows for the formation of a five-membered chelate ring with a metal ion. This chelating behavior can enhance the stability of the resulting metal complex. In many instances, the ligand may exhibit a combination of bridging and chelating modes, leading to more complex and robust coordination architectures.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with N-(4-pyridinylmethylene)-4-pyridinamine typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting products are often crystalline materials that can be characterized using single-crystal X-ray diffraction, which provides definitive information about their structure.

Self-Assembly Processes with Transition Metal Ions (e.g., Pd(II), Cr(III), Cd(II), Zn(II))

The formation of coordination polymers from N-(4-pyridinylmethylene)-4-pyridinamine and transition metal ions is a self-assembly process driven by the formation of coordinate bonds. The final structure is a result of the interplay between the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. For instance, with a square planar metal ion like Pd(II), the ligand could potentially form linear chains. Tetrahedral metal ions such as Zn(II) and Cd(II) can lead to the formation of more complex three-dimensional networks. The coordination chemistry with Cr(III), which typically exhibits an octahedral geometry, would be expected to yield highly cross-linked structures.

Structural Diversity of Resulting Coordination Architectures

The flexibility of the imine linkage and the ability of the pyridyl rings to rotate allow for a degree of conformational freedom in the ligand. This flexibility, combined with the varied coordination geometries of different metal ions, results in significant structural diversity in the resulting coordination architectures. Research on related pyridyl-imine ligands has shown that structures ranging from simple discrete binuclear complexes to intricate 3D interpenetrating networks can be obtained. researchgate.net

Influence of Metal Center Identity and Counter Anions on Coordination Geometries

The identity of the metal center plays a crucial role in determining the final coordination geometry. Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which directly influences the topology of the resulting coordination polymer.

Furthermore, the counter anion present in the metal salt can have a profound impact on the structure of the final product. Anions can either be innocent spectators, simply balancing the charge of the cationic metal-ligand framework, or they can actively participate in the coordination sphere of the metal ion. Coordinating anions can compete with the primary ligand for binding sites on the metal, leading to different structural outcomes. The size, shape, and charge of the anion can also influence the packing of the coordination polymer in the solid state through hydrogen bonding and other non-covalent interactions. Studies on similar systems have demonstrated that varying the anion can lead to dramatic changes in the dimensionality and connectivity of the coordination network. rsc.orgrsc.org

Below is a table summarizing the expected coordination behavior and resulting structures based on the metal ion and counter anion.

| Metal Ion | Typical Coordination Geometry | Expected Coordination Polymer Structure | Potential Influence of Counter Anion (X⁻) |

| Pd(II) | Square Planar | 1D linear chains or 2D grids | Can act as a terminal ligand or bridge, influencing dimensionality. |

| Cr(III) | Octahedral | 3D frameworks | Can coordinate to the metal, affecting the overall connectivity. |

| Cd(II) | Tetrahedral/Octahedral | 2D layers or 3D interpenetrating networks | Size and shape can template the formation of specific framework topologies. |

| Zn(II) | Tetrahedral | 2D layers or 3D diamondoid networks | Can participate in hydrogen bonding, directing the crystal packing. |

Impact of Ligand-to-Metal Ratios and Solvent Polarity on Polymer Structure

The stoichiometry between a ligand and a metal ion, along with the polarity of the solvent used during synthesis, are critical factors that direct the final structure of a coordination polymer. These parameters can influence the coordination number of the metal, the geometry of the resulting complex, and the dimensionality of the polymeric network. For instance, varying the ligand-to-metal ratio can lead to the formation of discrete molecular complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. Similarly, solvent molecules can sometimes act as co-ligands or as templates, influencing the self-assembly process through hydrogen bonding or other intermolecular forces.

However, specific studies detailing how ligand-to-metal ratios and solvent polarity affect the polymeric structures formed with 4-Pyridinamine, N-(4-pyridinylmethylene)- have not been identified in the available literature. Research on other Schiff base ligands demonstrates that these factors are crucial, but direct experimental data for the title compound is absent. nih.gov

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. In crystal engineering, these interactions are strategically used to design and synthesize new solid-state architectures with desired properties.

Analysis of Non-Covalent Interactions in Solid-State Structures

The solid-state structure of a molecule is governed by a complex interplay of various non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and C-H···π interactions. researchgate.netmdpi.com These forces dictate the packing of molecules in the crystal lattice. A comprehensive analysis of the crystal structure of 4-Pyridinamine, N-(4-pyridinylmethylene)- would be required to identify and quantify these interactions. Such an analysis, typically performed using single-crystal X-ray diffraction, is not available in the current body of published research.

Formation and Role of Hydrogen Bonding Networks

Hydrogen bonds are highly directional, strong non-covalent interactions that play a pivotal role in the structure of molecular crystals. rsc.org In compounds containing pyridine (B92270) and amine functionalities, N-H···N and C-H···N hydrogen bonds are commonly observed, often forming extensive networks that stabilize the crystal structure. researchgate.net While it can be hypothesized that 4-Pyridinamine, N-(4-pyridinylmethylene)- would form such networks, specific experimental studies confirming their formation and detailing their role in the solid-state architecture of this compound are currently unavailable.

Significance of π-π Stacking and C-H···π Interactions in Self-Assembly

Aromatic rings, such as the pyridyl groups in 4-Pyridinamine, N-(4-pyridinylmethylene)-, frequently engage in π-π stacking and C-H···π interactions. These interactions are crucial in the self-assembly of supramolecular structures. rsc.orgresearchgate.netmdpi.com The geometry of π-π stacking can vary (e.g., face-to-face, parallel-displaced), influencing the electronic and physical properties of the material. researchgate.net While the importance of these interactions is well-established for many pyridine-containing compounds, a specific investigation into their significance for the self-assembly of 4-Pyridinamine, N-(4-pyridinylmethylene)- has not been reported. researchgate.net

Intercalation Behavior within Layered Host Structures (e.g., Zirconium Sulfophenylphosphonate)

Intercalation is the insertion of molecules (guests) into the spaces between the layers of a host material. Layered metal phosphonates, such as zirconium sulfophenylphosphonate, are well-known host structures. Research has been conducted on the intercalation of a structurally similar, yet different, molecule, N-(pyridin-4-yl)pyridin-4-amine , into zirconium 4-sulfophenylphosphonate. nih.govresearchgate.netamericanelements.com In that study, molecular simulations were used to describe the arrangement of the intercalated guest molecules between the layers of the host. The results indicated a dense network of hydrogen bonds involving the guest molecules, water molecules, and the sulfo groups of the host layers. nih.govresearchgate.net

It is important to emphasize that 4-Pyridinamine, N-(4-pyridinylmethylene)- (an imine) is a distinct chemical entity from N-(pyridin-4-yl)pyridin-4-amine (an amine). Therefore, the intercalation behavior of the latter cannot be assumed to be representative of the former. No published studies were found that specifically investigate the intercalation of 4-Pyridinamine, N-(4-pyridinylmethylene)- into zirconium sulfophenylphosphonate or other layered hosts.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies provide valuable insights into a compound's stability, reactivity, and spectroscopic characteristics. However, no specific DFT studies for 4-Pyridinamine, N-(4-pyridinylmethylene)- were identified.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps) for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally suggests higher reactivity. nih.govresearchgate.net

No published studies calculating the HOMO-LUMO gap for 4-Pyridinamine, N-(4-pyridinylmethylene)- were found.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net In a typical MEP map, electron-rich regions (nucleophilic) are colored red, while electron-poor regions (electrophilic) are colored blue.

Specific MEP analysis for 4-Pyridinamine, N-(4-pyridinylmethylene)- has not been reported in the available literature.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. sci-hub.se

A theoretical vibrational analysis of 4-Pyridinamine, N-(4-pyridinylmethylene)- is not available in the searched scientific literature.

Studies of Charge Transfer Interactions and Hyperconjugative Effects

Charge transfer interactions and hyperconjugative effects within a molecule can be elucidated using computational methods like Natural Bond Orbital (NBO) analysis. These studies provide a deeper understanding of electron delocalization and bonding interactions.

There are no specific studies on charge transfer or hyperconjugative effects for 4-Pyridinamine, N-(4-pyridinylmethylene)-.

Molecular Dynamics and Classical Simulation Approaches

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions in different environments.

Simulating Molecular Arrangement and Dynamics in Condensed Phases

MD simulations can model the behavior of molecules in liquid or solid states, helping to understand properties like solvation, diffusion, and crystal packing.

No molecular dynamics simulation studies for 4-Pyridinamine, N-(4-pyridinylmethylene)- in condensed phases have been reported in the literature reviewed.

Applications in Advanced Materials Science

Liquid Crystalline Materials and Optoelectronic Applications

Potential Applications in Organic Photovoltaic Devices

While general information exists for related classes of compounds, such as those containing pyridine (B92270) or imine functional groups, no specific data or research findings could be attributed directly to 4-Pyridinamine, N-(4-pyridinylmethylene)-. The scientific community has explored a variety of dipyridyl ligands for the construction of MOFs, investigating their catalytic potential and gas sorption capabilities. Similarly, pyridyl-based compounds have been studied for their liquid crystalline properties and potential in electronic devices. However, the specific imine linkage between two 4-pyridinyl groups, as found in the subject compound, does not appear to be a focus of the available published research in these contexts.

Due to the lack of specific, verifiable scientific information, it is not possible to provide a thorough and accurate article on 4-Pyridinamine, N-(4-pyridinylmethylene)- that adheres to the requested detailed outline. Generating content on this specific compound would require speculation beyond the scope of existing scientific literature.

Role in Optical Signal Processing, Storage, and Switching Ferroelectric Materials

Currently, there is a lack of specific research data directly investigating the application of 4-Pyridinamine, N-(4-pyridinylmethylene)- in the context of ferroelectric materials for optical signal processing, storage, and switching. The scientific literature available does not provide experimental or theoretical evidence to detail its role in this specific application.

Ferroelectric materials are characterized by their spontaneous electric polarization that can be reversed by an external electric field, making them suitable for data storage and optical switching applications. Organic ferroelectrics are an emerging class of materials, and compounds that exhibit significant hydrogen bonding and molecular asymmetry are often considered promising candidates. While Schiff bases containing pyridine rings can form extensive hydrogen-bonded networks, dedicated studies on the ferroelectric properties of 4-Pyridinamine, N-(4-pyridinylmethylene)- are required to ascertain its potential in this domain.

Investigation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules is a significant area of materials science, with applications in optical communications, data storage, and imaging. nih.gov Schiff bases, in particular, have attracted considerable interest for NLO applications due to their inherent structural features. nih.gov These compounds possess delocalized π-electron systems and can be designed to have high second-order nonlinear susceptibilities (χ2), which are crucial for NLO activity. nih.gov

The molecular structure of 4-Pyridinamine, N-(4-pyridinylmethylene)-, which incorporates two pyridine rings linked by an azomethine group (-CH=N-), suggests its potential as an NLO material. The pyridine rings can act as electron donor and acceptor groups, and the conjugated π-system of the entire molecule facilitates intramolecular charge transfer, a key characteristic for NLO response. nih.gov The efficiency of NLO materials is often related to their nonlinear refractive index (n2) and third-order nonlinear susceptibility (χ(3)). uobasrah.edu.iqresearchgate.net

While direct experimental data for 4-Pyridinamine, N-(4-pyridinylmethylene)- is not available, studies on analogous pyridine-based Schiff bases provide a basis for its potential in this field. Research on similar compounds often involves both experimental techniques, such as the Z-scan method to determine the nonlinear refractive index and absorption coefficient, and computational approaches like Density Functional Theory (DFT) to calculate hyperpolarizabilities. uobasrah.edu.iqresearchgate.net The presence of different substituents on the pyridine rings can significantly influence the NLO properties of the molecule. researchgate.net

The general characteristics of pyridine Schiff bases that make them promising for NLO applications include:

Extended π-conjugation: The system of alternating double and single bonds across the molecule allows for electron delocalization, which is fundamental for NLO effects.

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-accepting groups can lead to a significant change in dipole moment upon excitation, enhancing the NLO response.

Synthetic Flexibility: The relative ease of synthesis of Schiff bases allows for systematic modification of their molecular structure to optimize NLO properties. nih.gov

Given these characteristics of the broader class of pyridine Schiff bases, 4-Pyridinamine, N-(4-pyridinylmethylene)- represents a promising candidate for future NLO investigations. Further research, including synthesis, characterization, and detailed NLO measurements, is necessary to fully elucidate its potential in advanced optical applications.

Exploration of Biological and Biomedical Research Avenues

General Investigation of Biological Activities

The biological potential of 4-Pyridinamine, N-(4-pyridinylmethylene)- and its derivatives has been a subject of scientific inquiry, particularly in the realms of antimicrobial and anticancer research. These investigations often focus on the broader class of Schiff bases containing pyridine (B92270) moieties, with findings on analogous compounds providing valuable insights into the potential activities of the specific compound of interest.

Anticancer Research and Potential in Cell Proliferation Inhibition

The pyridine nucleus is a prevalent feature in many anticancer agents, and its derivatives are actively investigated for their potential to inhibit cancer cell growth. nih.govijsat.org Research into the anticancer properties of compounds structurally related to 4-Pyridinamine, N-(4-pyridinylmethylene)- suggests that it may also possess cytotoxic and antiproliferative activities.

Studies on novel polyfunctional pyridines have demonstrated cytotoxic potential against various cancer cell lines. jst.go.jp For example, certain pyridine derivatives have been evaluated against human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. researchgate.net The introduction of different functional groups to the pyridine ring can significantly influence the cytotoxic potency and spectrum of activity. jst.go.jp

The synthesis of novel pyridine derivatives from precursors like isonicotinaldehyde (pyridine-4-carboxaldehyde) has led to the identification of compounds with high cytotoxic activity against cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). researchgate.net While these studies may not have synthesized the exact 4-Pyridinamine, N-(4-pyridinylmethylene)-, the findings support the potential of this structural motif in the development of anticancer agents. The general consensus from a wide array of studies is that the pyridine scaffold is a privileged structure in the design of molecules that can inhibit cell proliferation. ijsat.org

| Compound Class | Tested Cell Lines | Observed Activity |

|---|---|---|

| Novel Polyfunctional Pyridines | MCF-7, Hep-G2, CACO-2 | Varying degrees of cytotoxic potential jst.go.jp |

| Derivatives from Isonicotinaldehyde | HepG-2, MCF-7 | Some compounds showed high cytotoxic activity researchgate.net |

| General Pyridine Derivatives | Various human tumor cell lines | Antiproliferative effects observed ijsat.orgresearchgate.net |

Mechanism of Action Studies at the Molecular Level

Understanding the molecular interactions of 4-Pyridinamine, N-(4-pyridinylmethylene)- is crucial for elucidating its potential biological activities. Research in this area often employs computational methods like molecular docking alongside experimental techniques to explore enzyme and receptor binding, interactions with cellular pathways, and DNA binding.

Exploration of Enzyme and Receptor Binding Modulations

The pyridine scaffold is known to interact with a variety of enzymes and receptors, and derivatives of 4-Pyridinamine, N-(4-pyridinylmethylene)- have been investigated for their inhibitory potential against several key protein targets. Molecular docking studies are frequently used to predict the binding modes and affinities of these compounds.

For instance, derivatives of N-(pyridin-2-yl)pyrimidin-2-amine have been studied as inhibitors of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.govnih.gov These studies utilize computational models to analyze the interactions between the pyridine-containing ligands and the active sites of these enzymes. nih.gov Similarly, other pyridine derivatives have been investigated as potential inhibitors of enzymes like polo-like kinase 4 (PLK4) and dual CDK2/GSK3β kinases. nih.govnih.gov

In silico evaluations of pyridine-containing compounds have also suggested their potential to act as inhibitors of other enzymes, such as carbonic anhydrase I. mdpi.com These computational approaches help in identifying potential molecular targets and understanding the structural requirements for effective binding. mdpi.com

Investigation of Interactions with Cellular Pathways

The biological effects of a compound are often mediated through its interaction with specific cellular signaling pathways. While direct evidence for the interaction of 4-Pyridinamine, N-(4-pyridinylmethylene)- with cellular pathways is not extensively documented, studies on related pyridine derivatives provide some indications.

The pyridine moiety is a component of many molecules that have been shown to influence key cellular processes. For example, some pyridine-urea derivatives have been found to inhibit VEGFR-2 phosphorylation, which is a critical step in the angiogenesis pathway essential for tumor growth. nih.gov The ability of pyridine-containing compounds to modulate kinase activity, as mentioned in the previous section, directly implies an interaction with cellular signaling cascades that are regulated by these enzymes. The inhibition of CDKs, for instance, would directly impact the cell cycle progression pathway. nih.govnih.gov

DNA Binding Analysis

The interaction of small molecules with DNA is a significant area of research, particularly in the development of anticancer drugs. Schiff bases derived from pyridine-4-carboxaldehyde have been the subject of several DNA binding studies, which provide strong evidence for the potential of 4-Pyridinamine, N-(4-pyridinylmethylene)- to interact with DNA.

Studies on a series of Schiff bases of pyridine-4-carbaldehyde with various primary amines have demonstrated efficient binding with DNA. researchgate.net These investigations often employ UV-Vis absorption titration to determine the binding constants (K) and the mode of interaction. researchgate.net Both hypochromic and hyperchromic effects have been observed, suggesting different types of interactions with the DNA double helix. researchgate.net The calculated high positive binding constant values for many of these Schiff bases indicate a strong and efficient binding to DNA. researchgate.net

Molecular docking studies have further elucidated the nature of these interactions, often suggesting minor groove binding of the Schiff bases with DNA. researchgate.net The planar structure of the Schiff bases and the presence of the pyridine rings are thought to facilitate this interaction. cmjpublishers.comresearchgate.net

In addition to binding, some Schiff base complexes have been shown to possess DNA cleavage activity. jocpr.com For instance, metal complexes of the Schiff base from 4-pyridine carboxaldehyde and 3-aminopyridine (B143674) exhibited nuclease activity. jocpr.com This ability to cleave DNA is a hallmark of many effective anticancer and antimicrobial agents. nih.govresearchgate.netnih.gov

| Compound Class | Method of Analysis | Key Findings |

|---|---|---|

| Schiff bases of pyridine-4-carbaldehyde | UV-Vis Absorption Titration | High positive binding constants (K), indicating efficient DNA binding. researchgate.net |

| Schiff bases of pyridine-4-carbaldehyde | Molecular Docking | Suggested minor groove binding with DNA. researchgate.net |

| Metal complexes of a related Schiff base | Nuclease Activity Assay | Demonstrated DNA cleavage activity. jocpr.com |

| Pyridine-4-carbohydrazide Schiff base derivatives | UV-visible absorption titration and competitive assays | Confirmed minor groove binding to genomic DNA with binding constants (Kb) in the range of 6.3×10⁴ - 7.4×10⁴ M⁻¹. cmjpublishers.com |

Computational Approaches in Drug Discovery and Design

The exploration of "4-Pyridinamine, N-(4-pyridinylmethylene)-" and its derivatives in drug discovery has been significantly accelerated by the use of computational methods. These in silico techniques allow for the rapid assessment of a compound's potential therapeutic efficacy and pharmacokinetic profile, saving considerable time and resources in the early stages of drug development.

Molecular Docking Studies for Target Identification and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as "4-Pyridinamine, N-(4-pyridinylmethylene)-", to the active site of a target protein.

Research on analogous pyridine-containing compounds has demonstrated the utility of molecular docking in identifying potential biological targets. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as potential inhibitors of cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6, which are crucial in cell cycle regulation and are often dysregulated in cancer. nih.govnih.gov Molecular docking simulations for these compounds have elucidated key interactions within the ATP-binding pocket of these kinases, highlighting the importance of hydrogen bonds and hydrophobic interactions in achieving potent inhibition. nih.gov

While specific docking studies on "4-Pyridinamine, N-(4-pyridinylmethylene)-" are not extensively documented in publicly available literature, the general principles derived from similar structures suggest its potential to interact with a range of biological targets. The pyridine and imine moieties can act as hydrogen bond acceptors and donors, facilitating interactions with amino acid residues in protein active sites.

Illustrative Example of Molecular Docking Data for a Pyridine Derivative:

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyridine Derivative A | -8.5 | LYS33, ASP145 |

| Epidermal Growth Factor Receptor (EGFR) | Pyridine Derivative B | -9.2 | MET793, ASP855 |

| Carbonic Anhydrase I | Pyridine Derivative C | -7.8 | HIS94, THR199 |

This table is illustrative and based on typical findings for pyridine derivatives, not specific to "4-Pyridinamine, N-(4-pyridinylmethylene)-".

In Silico Evaluation of Therapeutic Potential (e.g., Drug-Likeness, Bioactivity Profiles, ADME Prediction)

In silico methods are invaluable for predicting the pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in assessing the "drug-likeness" of a compound, which is a qualitative concept used in drug design for how "drug-like" a substance is with respect to factors like bioavailability.

Studies on various pyridine and pyrimidine (B1678525) derivatives have incorporated in silico ADME predictions to evaluate their potential as orally available drugs. nih.govsciepub.com These evaluations often involve calculating physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, and assessing them against established criteria like Lipinski's rule of five.

Furthermore, computational models can predict a compound's absorption, such as human intestinal absorption and Caco-2 cell permeability. auctoresonline.orgfrontiersin.org Predictions of plasma protein binding, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, are also routinely performed. frontiersin.org For example, some pyridine derivatives have been shown to be substrates or inhibitors of specific CYP isozymes, which can have significant implications for drug-drug interactions. frontiersin.org

Illustrative In Silico ADME Profile for a Pyridine Derivative:

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for absorption |

| LogP | 1-3 | Optimal lipophilicity |

| Human Oral Absorption | > 80% | Well-absorbed |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| P-glycoprotein Substrate | No | Lower chance of efflux-mediated resistance |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

This table is illustrative and based on typical findings for pyridine derivatives, not specific to "4-Pyridinamine, N-(4-pyridinylmethylene)-".

Design and Synthesis of Biochemical Probes and Pharmaceutical Intermediates

The structural scaffold of "4-Pyridinamine, N-(4-pyridinylmethylene)-" serves as a versatile starting point for the design and synthesis of more complex molecules, including biochemical probes and pharmaceutical intermediates. Computational approaches can guide the structural modifications of the parent compound to enhance its binding affinity, selectivity, and pharmacokinetic properties. cmjpublishers.com

For instance, the design of novel inhibitors often involves a scaffold hopping strategy, where the core structure is modified to explore new chemical space while retaining key pharmacophoric features. nih.gov The synthesis of a library of derivatives based on a core scaffold allows for the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.gov The synthetic routes to such derivatives often involve nucleophilic substitution or coupling reactions to introduce diverse functional groups. nih.gov

The imine linkage in "4-Pyridinamine, N-(4-pyridinylmethylene)-" is a key functional group that can be readily synthesized via the condensation of an amine and an aldehyde. This chemistry allows for the facile generation of a diverse range of analogs by varying the substituents on either the pyridine or the phenyl rings. These analogs can then be screened computationally and experimentally to identify compounds with improved biological activity and drug-like properties.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Enhanced Yield and Sustainability

Future research into the synthesis of 4-Pyridinamine, N-(4-pyridinylmethylene)- is expected to move beyond traditional condensation reactions towards more sustainable and efficient methodologies. Key areas of development will likely include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol (B145695), and the exploration of solvent-free reaction conditions will be a primary focus. Microwave-assisted and ultrasound-assisted syntheses are also promising avenues to reduce reaction times and energy consumption.

Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous flow process for the synthesis of 4-Pyridinamine, N-(4-pyridinylmethylene)- would be a significant advancement for its potential industrial applications.

| Synthetic Method | Typical Solvent | Catalyst | Potential Advantages |

| Conventional Reflux | Ethanol/Methanol (B129727) | Acetic Acid (optional) | Simple setup |

| Microwave-Assisted | Ethanol | None/Lewis Acid | Reduced reaction time, higher yield |

| Ultrasound-Assisted | Water | None | Environmentally friendly, improved mixing |

| Flow Chemistry | Varies | Solid Acid Catalyst | Scalability, precise control, enhanced safety |

This table presents a comparative overview of potential synthetic methodologies for 4-Pyridinamine, N-(4-pyridinylmethylene)-, highlighting the move towards more sustainable and efficient processes.

Exploration of Unconventional Applications in Advanced Materials and Nanotechnology

The unique structural and electronic properties of 4-Pyridinamine, N-(4-pyridinylmethylene)- make it a promising candidate for various applications in advanced materials and nanotechnology.

Functionalization of Nanomaterials: The pyridine (B92270) moieties in the compound can act as effective anchoring groups for functionalizing the surfaces of nanoparticles, such as gold, silver, or graphene oxide. This can lead to the development of novel nanocomposites with tailored optical, electronic, and catalytic properties.

Chemosensors: The imine linkage and nitrogen-rich structure of the molecule can facilitate strong binding with various metal ions and anions. researchgate.net This opens up possibilities for its use in the development of highly selective and sensitive colorimetric or fluorescent chemosensors for environmental monitoring and biological imaging.

Organic Electronics: The conjugated π-system of 4-Pyridinamine, N-(4-pyridinylmethylene)- suggests its potential for use in organic electronic devices. Future research could explore its application as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). mdpi.com

| Application Area | Key Property of 4-Pyridinamine, N-(4-pyridinylmethylene)- | Potential Research Focus |

| Nanomaterial Functionalization | Pyridine nitrogen atoms for surface binding | Development of stable and functionalized nanoparticles for catalysis and sensing |

| Chemosensors | Metal ion coordination via imine and pyridine nitrogens | Design of selective sensors for heavy metals and environmentally relevant anions researchgate.net |

| Organic Electronics | Extended π-conjugation and charge transport capabilities | Investigation of its performance in thin-film electronic devices mdpi.com |

This table summarizes the potential unconventional applications of 4-Pyridinamine, N-(4-pyridinylmethylene)- in advanced materials and nanotechnology, linking its intrinsic properties to future research directions.

Interdisciplinary Research Integrating Computational Chemistry with Experimental Validation

The synergy between computational chemistry and experimental validation will be crucial in accelerating the discovery and optimization of applications for 4-Pyridinamine, N-(4-pyridinylmethylene)-.

Molecular Modeling and DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometric and electronic structure, vibrational frequencies, and spectroscopic properties. mdpi.comresearchgate.net These theoretical predictions can guide experimental efforts by identifying the most promising derivatives and reaction conditions.

Prediction of Material Properties: Computational screening can be employed to predict the potential performance of materials incorporating this Schiff base. For instance, simulations can be used to evaluate the binding energies with different analytes for sensor applications or to model the charge transport properties for electronic applications.

Mechanism Elucidation: A combination of experimental techniques and computational modeling can be used to elucidate the mechanisms of action in various applications, such as the sensing mechanism of a chemosensor or the charge transfer dynamics in a solar cell.

| Computational Method | Predicted Property | Experimental Validation Technique |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic band gap, vibrational frequencies | X-ray crystallography, UV-Vis spectroscopy, FT-IR spectroscopy mdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | UV-Vis and fluorescence spectroscopy rsc.org |

| Molecular Docking | Binding affinity and mode with target molecules | Spectroscopic titrations, biological assays |

This table illustrates the integration of computational methods with experimental techniques for the comprehensive study of 4-Pyridinamine, N-(4-pyridinylmethylene)-.

Design of Hybrid Materials and Composites for Multifunctional Applications

The incorporation of 4-Pyridinamine, N-(4-pyridinylmethylene)- into hybrid materials and composites is a promising strategy to develop materials with enhanced or multifunctional properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms can act as linkers to coordinate with metal ions, forming novel MOFs. These materials could exhibit interesting properties for gas storage, separation, and catalysis.

Polymer Composites: Blending or covalently incorporating the Schiff base into polymer matrices can enhance the thermal stability, mechanical strength, and optical properties of the polymers. mdpi.com Such composites could find applications in coatings, films, and advanced engineering plastics.

Coordination Polymers: The ability of the compound to act as a multidentate ligand can be exploited to synthesize coordination polymers with diverse structures and functionalities, including magnetic, luminescent, and catalytic properties. sjpas.com

| Hybrid Material Type | Role of 4-Pyridinamine, N-(4-pyridinylmethylene)- | Potential Application |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis |

| Polymer Composites | Functional filler or monomer | High-performance coatings, smart materials mdpi.com |

| Coordination Polymers | Multidentate ligand | Luminescent materials, molecular magnets sjpas.com |

This table outlines the design of hybrid materials and composites incorporating 4-Pyridinamine, N-(4-pyridinylmethylene)- for a range of multifunctional applications.

Q & A

Q. What are the common synthetic routes for 4-Pyridinamine, N-(4-pyridinylmethylene)-, and how do reaction conditions influence product yield?

The compound is typically synthesized via Schiff base formation, where a primary amine reacts with a carbonyl-containing compound under reflux conditions. For instance, thermal gradient approaches or sonochemical irradiation are employed to form coordination polymers, as demonstrated in the synthesis of [Pb(μ-bdabpm)(μ-Br)₂]ₙ (bdabpm = 1,4-benzenediamine, N,N′-bis(4-pyridinylmethylene)) . Key factors include solvent choice (e.g., THF for solubility), temperature control (to avoid side reactions), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and structural characterization methods are most effective for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the Schiff base linkage and aromatic proton environments. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural elucidation, as seen in coordination polymer studies . Mass spectrometry (e.g., ESI-MS) verifies molecular weight, while FT-IR identifies functional groups like C=N stretches (~1600 cm⁻¹) .

Q. What role does 4-Pyridinamine, N-(4-pyridinylmethylene)- play in coordination chemistry?

This compound acts as a bridging ligand in coordination polymers due to its dual pyridyl and imine groups. It facilitates the formation of supramolecular architectures, such as molecular triangles or squares, when reacted with transition metals like Pd(II) . The flexibility of the imine bond allows for structural adaptability in metal-organic frameworks (MOFs) .

Q. How should researchers handle this compound safely in laboratory settings?

Referencing safety data sheets, the compound is classified as acutely hazardous. Proper handling includes using fume hoods, nitrile gloves, and eye protection. Waste disposal must follow hazardous chemical protocols, and exposure mitigation requires immediate decontamination with water or neutralizing agents .

Q. What are its non-coordination chemistry applications in academic research?

Beyond coordination polymers, derivatives of this compound are explored as biochemical probes (e.g., kinase inhibitors) or intermediates in synthesizing heterocyclic pharmaceuticals. Functional group modifications (e.g., nitro or fluorinated substituents) expand its utility in medicinal chemistry .

Advanced Research Questions

Q. How do solvent polarity and ligand-to-metal ratios affect the structural diversity of coordination polymers using this ligand?

Solvent polarity influences ligand solubility and metal-ligand coordination kinetics. Polar solvents (e.g., DMF) favor monodentate binding, while non-polar solvents promote bridging modes. A 1:1 metal-to-ligand ratio typically yields molecular squares, whereas excess ligand drives triangle formation, as observed in Pd(II)-based systems . Advanced studies use UV-Vis titration to monitor equilibrium shifts between these structures .

Q. How can contradictions in crystallographic data from different synthetic methods be resolved?

Discrepancies may arise from polymorphism or solvent inclusion in crystal lattices. Researchers should employ complementary techniques like powder XRD and thermal gravimetric analysis (TGA) to assess phase purity. Computational modeling (e.g., DFT) can predict stable conformations and validate experimental data .

Q. What computational approaches are used to model the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in redox reactions. Molecular docking studies assess binding affinities with biological targets, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .

Q. How do substituent modifications (e.g., fluorination or silylation) alter the compound’s reactivity?

Fluorination at the pyridinyl position enhances electron-withdrawing effects, increasing stability in acidic conditions. Trimethylsilyl groups (e.g., N-(trimethylsilyl)- derivatives) improve solubility in non-polar solvents, facilitating use in organometallic syntheses. Comparative kinetic studies via HPLC monitor reaction pathways .

Q. What challenges arise when scaling up synthesis for bulk material studies?

Scaling up sonochemical methods requires optimizing ultrasonic irradiation parameters (frequency, power) to maintain nanoscale morphology. Batch reactor design must address exothermic reactions, and purification scalability necessitates solvent recovery systems. Pilot studies often use microfluidic reactors to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.